Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride
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Overview
Description
Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride is a heterocyclic compound with the molecular formula C8H16ClNO. It is a derivative of pyranopyridine and is known for its unique chemical structure, which includes a pyran ring fused to a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride typically involves multicomponent reactions. One common method is the reaction of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines with aryl aldehydes and malononitrile in the presence of a catalytic amount of potassium carbonate (K2CO3) in aqueous ethanol (50%). This reaction can be carried out using microwave heating or solar thermal energy, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of magnetically recoverable nano-catalysts has been explored to enhance the efficiency and sustainability of the synthesis process. These catalysts can be easily separated from the reaction medium using an external magnet, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various functionalized pyranopyridine compounds .
Scientific Research Applications
Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound exhibits potential biological activities, such as antibacterial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as a potassium channel antagonist.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a potassium channel antagonist, which means it can block potassium channels in cells. This action can affect various physiological processes, including muscle contraction and neurotransmission. The compound’s unique structure allows it to bind to specific sites on the potassium channel, inhibiting its function .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-b]pyridine derivatives: These compounds share a similar pyranopyridine structure and exhibit comparable biological activities.
Benzo[h]pyrano[2,3-b]quinolines: These derivatives have a fused benzene ring, making them structurally similar and functionally diverse.
Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring and are known for their biomedical applications
Uniqueness
Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride is unique due to its specific chemical structure, which includes a fully saturated pyran ring fused to a pyridine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H16ClNO |
---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-b]pyridine;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-4-8-7(9-5-1)3-2-6-10-8;/h7-9H,1-6H2;1H |
InChI Key |
FZSVBORHLRGMFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CCCO2)NC1.Cl |
Origin of Product |
United States |
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